![molecular formula C18H33N3 B12637820 2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]](/img/structure/B12637820.png)
2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[33113,7]decane-2,4’-piperidine] is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage and ensure the correct placement of methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] exerts its effects involves its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Diethyl-2’,2’,6’,6’-tetramethyl-6H-spiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidin]-6-one
- 8,8’-Bis(diphenylphosphino)-3,3’,4,4’-tetrahydro-4,4,4’,4’,6,6’-hexamethyl-2,2’-spirobi[2H-1-benzopyran]
Uniqueness
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] stands out due to its specific arrangement of methyl groups and the spiro linkage, which confer unique chemical properties and potential applications. Its structure allows for specific interactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C18H33N3 |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2',2',5,6',6',7-hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine] |
InChI |
InChI=1S/C18H33N3/c1-14(2)7-18(8-15(3,4)19-14)20-10-16(5)9-17(6,12-20)13-21(18)11-16/h19H,7-13H2,1-6H3 |
InChI Key |
SAIYXXJWDQAUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)N3CC4(CC(C3)(CN2C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
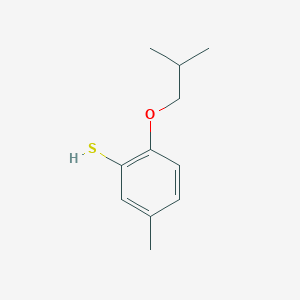

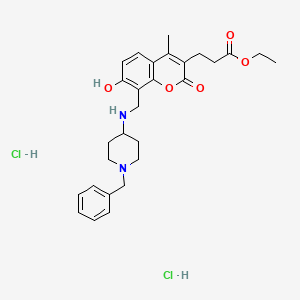
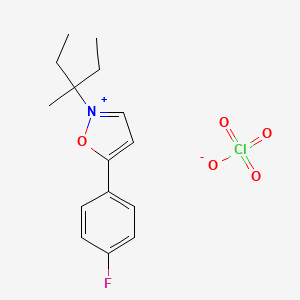
![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
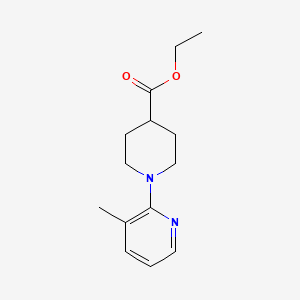
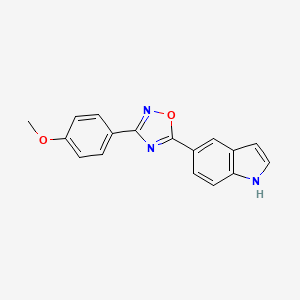
![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(furan-2-ylmethylamino)-4-oxobutanoate](/img/structure/B12637803.png)
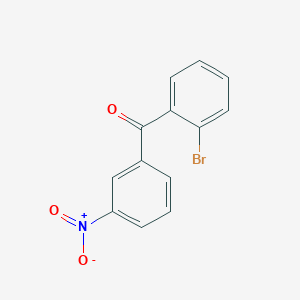
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
